molecular formula C5H10O5 B12390450 D-Ribose-d5

D-Ribose-d5

Cat. No.: B12390450
M. Wt: 155.16 g/mol
InChI Key: PYMYPHUHKUWMLA-GMNJSXRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-Ribose-d5 is synthesized through the deuteration of D-Ribose. The process involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of D-Ribose, which is then subjected to deuteration .

Chemical Reactions Analysis

Types of Reactions

D-Ribose-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Ribose-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

    Biology: Helps in studying the role of ribose in cellular processes and energy metabolism.

    Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing ATP production.

    Industry: Used in the production of nucleotides and other biochemical compounds .

Mechanism of Action

D-Ribose-d5 exerts its effects primarily through its role in the synthesis of adenosine triphosphate (ATP). It is phosphorylated to form ribose-5-phosphate, which enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and nucleic acids. Additionally, this compound activates adenosine monophosphate-activated protein kinase (AMPK), which plays a key role in cellular energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

    D-Ribose: The non-deuterated form of D-Ribose.

    Deoxyribose: A structural analog of D-Ribose, found in DNA.

    Arabinose: An epimer of ribose at the 2’ carbon.

    Xylose: Another aldopentose similar to ribose.

Uniqueness

D-Ribose-d5 is unique due to its deuterium labeling, which makes it an excellent tracer in metabolic studies. The presence of deuterium atoms allows for precise tracking of biochemical processes without altering the compound’s natural behavior .

Properties

Molecular Formula

C5H10O5

Molecular Weight

155.16 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2,3D,4D,5D

InChI Key

PYMYPHUHKUWMLA-GMNJSXRBSA-N

Isomeric SMILES

[2H][C@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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